

Application Notes & Protocols: 4-Bromo-5-fluoro-2-nitrophenol in Medicinal Chemistry

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Compound of Interest

Compound Name: 4-Bromo-5-fluoro-2-nitrophenol

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Introduction: The Strategic Value of a Multifunctional Building Block

In the landscape of modern drug discovery, the efficiency of synthesizing complex molecular architectures is paramount. The strategic selection of starting materials—versatile building blocks—can significantly accelerate the path from concept to candidate. **4-Bromo-5-fluoro-2-nitrophenol** is one such high-value intermediate. Its utility stems from a dense arrangement of orthogonal functional groups on a phenyl ring, each serving as a handle for distinct, high-yielding chemical transformations.

The strategic placement of the bromine atom, a fluorine substituent, a nitro group, and a phenolic hydroxyl provides medicinal chemists with a powerful platform for generating diverse compound libraries. The fluorine atom can enhance metabolic stability and binding affinity of the final compound.^[1] The nitro and hydroxyl groups provide reactive sites for further functionalization, while the bromine atom is an ideal handle for cross-coupling reactions.^[1] This note provides a detailed guide for researchers, scientists, and drug development professionals on leveraging **4-bromo-5-fluoro-2-nitrophenol** in synthetic campaigns, with a particular focus on the synthesis of kinase inhibitors, a cornerstone of modern oncology.^{[2][3]}

Physicochemical Properties & Safe Handling

A thorough understanding of a reagent's properties and handling requirements is the foundation of safe and reproducible science.

Table 1: Physicochemical Data for **4-Bromo-5-fluoro-2-nitrophenol**

Property	Value	Source
IUPAC Name	4-bromo-5-fluoro-2-nitrophenol	[4]
CAS Number	1016234-87-9	[4]
Molecular Formula	C ₆ H ₃ BrFNO ₃	[5]
Molecular Weight	235.99 g/mol	[6]
Appearance	Solid	[4]
Purity	Typically ≥97%	[4]
Storage	Keep in a dark place, under an inert atmosphere, at room temperature.	[4]

Safety & Handling Protocol:

4-Bromo-5-fluoro-2-nitrophenol is a hazardous substance and must be handled with appropriate precautions.

- Hazard Statements: Toxic if swallowed.[7] Causes skin irritation, may cause an allergic skin reaction, and causes serious eye damage.[4] Very toxic to aquatic life with long-lasting effects.[4]
- Personal Protective Equipment (PPE): Always wear protective gloves, chemical safety goggles, and a lab coat.[8][9] Work in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[8]
- Handling: Avoid dust formation.[7] Do not eat, drink, or smoke when using this product.[7] Wash hands and any exposed skin thoroughly after handling.[7]
- First Aid:

- If Swallowed: Immediately call a POISON CENTER or doctor.[\[7\]](#)
- If on Skin: Wash with plenty of soap and water.[\[7\]](#)
- If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[\[9\]](#)
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[\[7\]](#)

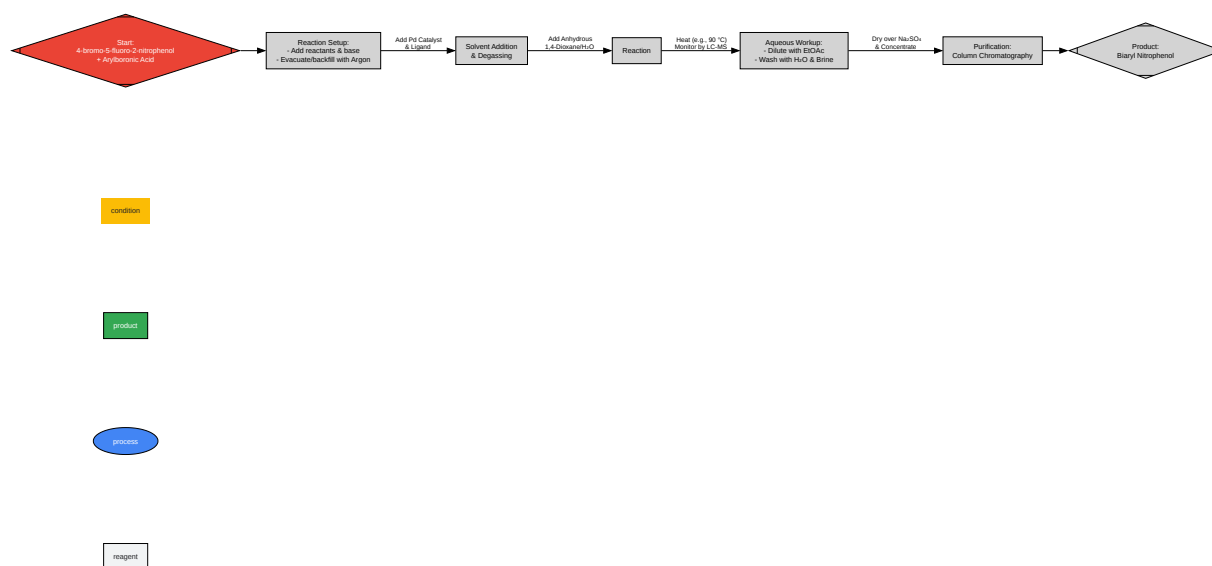
Synthetic Transformations: A Toolkit for Molecular Elaboration

The true power of **4-bromo-5-fluoro-2-nitrophenol** lies in its capacity to undergo a sequence of selective and high-yielding reactions. The following protocols detail key transformations that form the basis of its application in medicinal chemistry.

Suzuki-Miyaura Cross-Coupling: Forging Key C-C Bonds

The bromine atom serves as a robust handle for palladium-catalyzed Suzuki-Miyaura cross-coupling, a cornerstone reaction for creating biaryl structures prevalent in kinase inhibitors.[\[10\]](#)

Scientist's Note: The choice of catalyst, ligand, and base is critical for success, especially with electronically modified substrates.[\[11\]](#) The use of a pre-catalyst system and careful degassing are essential to ensure high catalytic activity and prevent side reactions like protodeboronation.[\[12\]](#)



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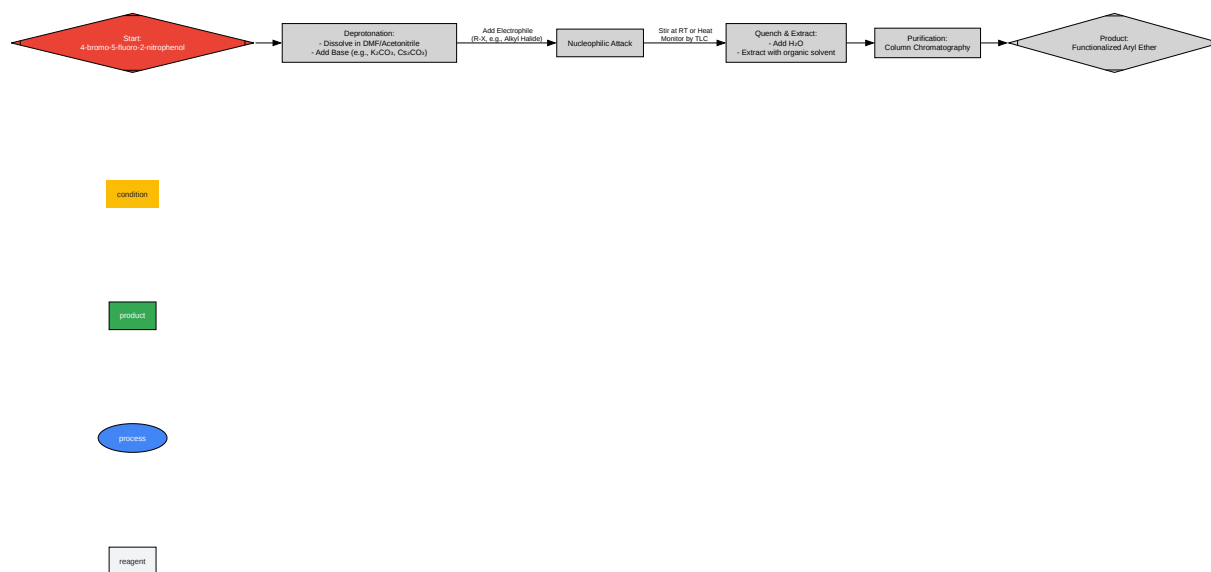
Caption: Workflow for the Suzuki-Miyaura Cross-Coupling Reaction.

Detailed Protocol: Suzuki-Miyaura Coupling

- **Reaction Setup:** To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add **4-bromo-5-fluoro-2-nitrophenol** (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium phosphate (K_3PO_4 , 2.0 eq.).[\[10\]](#)
- **Inert Atmosphere:** Seal the flask and thoroughly evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. This is critical to prevent oxidation of the palladium catalyst.
- **Catalyst Addition:** Under a positive pressure of inert gas, add the palladium catalyst (e.g., $Pd(PPh_3)_4$, 3-5 mol%) and, if necessary, a supporting ligand.[\[11\]](#)[\[13\]](#)
- **Solvent Addition:** Add anhydrous, degassed solvent (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe.[\[11\]](#) The solution should be degassed again by bubbling with the inert gas for 15-20 minutes.
- **Reaction:** Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and stir vigorously.[\[13\]](#) Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- **Workup:** Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and brine.[\[10\]](#)
- **Purification:** Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired biaryl product.[\[11\]](#)

O-Alkylation / O-Arylation: Modifying the Phenolic Group

The acidic phenolic hydroxyl is readily functionalized via reactions like the Williamson ether synthesis to introduce alkyl or aryl side chains, which can be crucial for tuning solubility or interacting with specific protein residues.



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Caption: Workflow for Williamson Ether Synthesis.

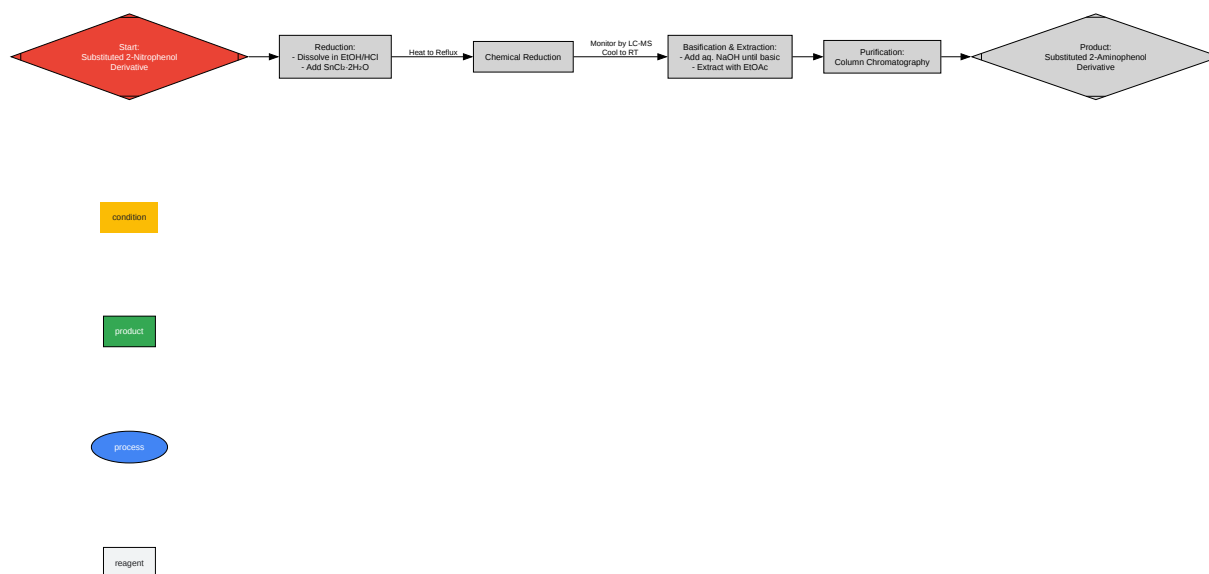
Detailed Protocol: O-Alkylation

- Setup: Dissolve **4-bromo-5-fluoro-2-nitrophenol** (1.0 eq.) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile in a round-bottom flask.
- Deprotonation: Add a suitable base (e.g., potassium carbonate (K_2CO_3) or cesium carbonate (Cs_2CO_3), 1.5-2.0 eq.) to the solution and stir for 15-30 minutes at room temperature to form the phenoxide.
- Alkylation: Add the alkylating agent (e.g., an alkyl halide or tosylate, 1.1 eq.) to the mixture.
- Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC.
- Workup: Cool the reaction mixture, pour it into water, and extract with an organic solvent like ethyl acetate.
- Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na_2SO_4 , filter, and concentrate. Purify the crude product by column chromatography.

Nitro Group Reduction: Unmasking the Amine

The electron-withdrawing nitro group can be selectively reduced to a primary amine, a versatile functional group for installing a wide range of functionalities via amide coupling, reductive amination, or sulfonamide formation.

Scientist's Note: Several reduction methods are available. Catalytic hydrogenation is clean but may not be compatible with all functional groups. Metal-in-acid reductions (e.g., $SnCl_2/HCl$ or Fe/HCl) are robust and widely used alternatives.^[14]



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Caption: Workflow for Nitro Group Reduction using SnCl₂.

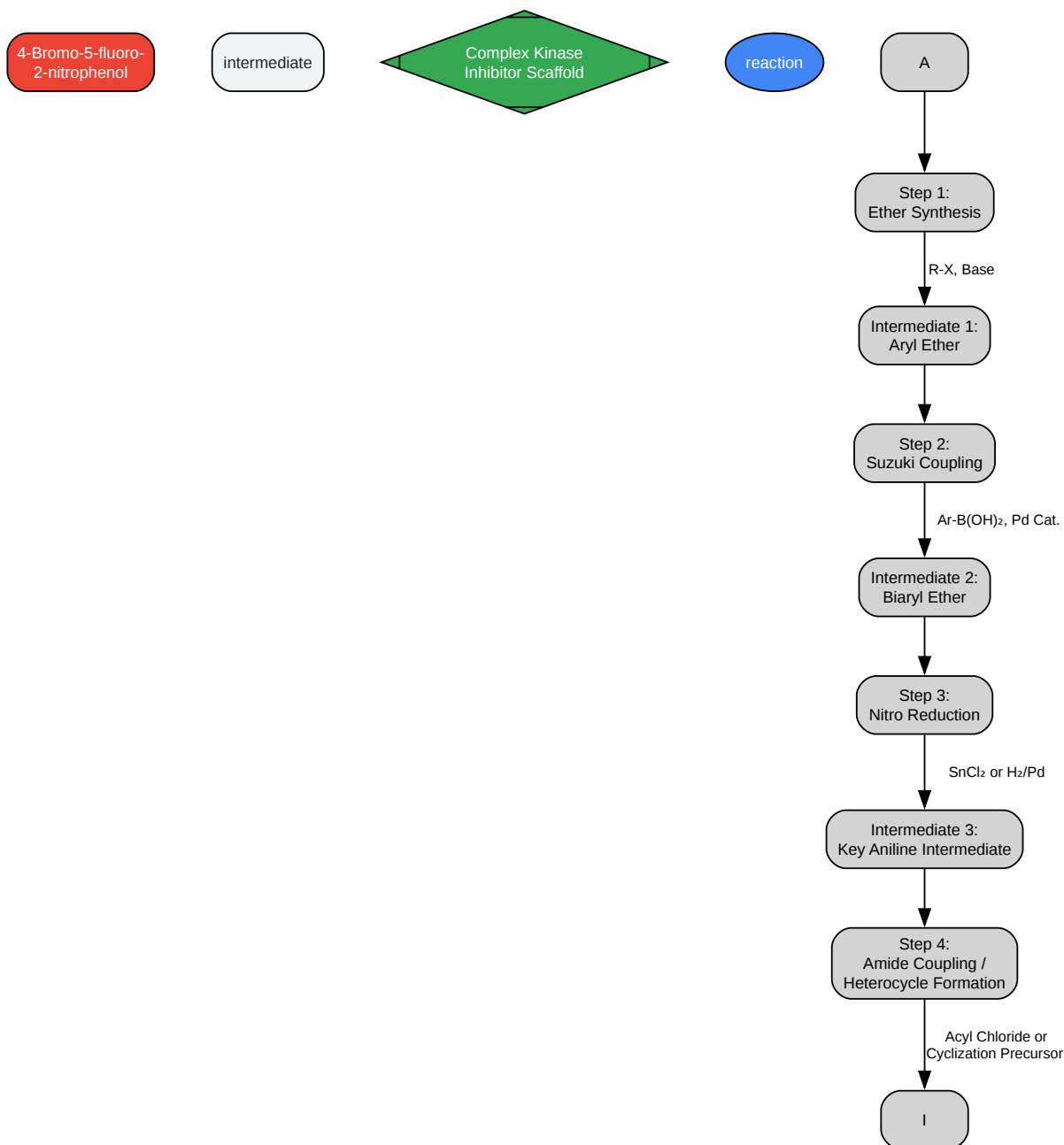
Detailed Protocol: Nitro Reduction with Tin(II) Chloride

- Setup: Suspend the nitro-containing starting material (1.0 eq.) in ethanol (EtOH).
- Reagent Addition: Add an excess of tin(II) chloride dihydrate ($\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$, 4-5 eq.).
- Reaction: Heat the mixture to reflux (approx. 78 °C) and stir. The reaction is typically complete within 1-3 hours. Monitor by LC-MS for the disappearance of the starting material.
- Workup: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
- Basification: Dilute the residue with water and cool in an ice bath. Carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO_3) or sodium hydroxide (NaOH) until the solution is basic ($\text{pH} > 8$) to precipitate the tin salts.
- Extraction & Purification: Extract the aqueous slurry with ethyl acetate. Filter the combined organic layers through a pad of celite to remove inorganic solids. Wash the filtrate with brine, dry over Na_2SO_4 , and concentrate. Purify by column chromatography if necessary.

Application Case Study: Synthesis of a Kinase Inhibitor Scaffold

The true synthetic utility of **4-bromo-5-fluoro-2-nitrophenol** is realized when these individual reactions are combined in a logical sequence to build complex, biologically active molecules. Many kinase inhibitors feature a heterocyclic core linked to substituted aryl rings, a motif readily accessible from this building block.^{[15][16][17]}

The diagram below illustrates a potential synthetic strategy to access a core scaffold relevant to kinase inhibitor design. This multi-step process leverages the orthogonal reactivity of the functional groups present in the starting material.



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